(4E)-2-(4-chloro-3-nitrophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
2-(4-CHLORO-3-NITROPHENYL)-4-[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-NITROPHENYL)-4-[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Formation of Benzofuran: Cyclization to form the benzofuran ring.
Oxazole Formation: Cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the benzofuran ring.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Antimicrobial Activity: Studies on its effectiveness against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a lead compound for new drugs.
Therapeutic Agents: Investigation into its use as a therapeutic agent for specific diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential incorporation into pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-NITROPHENYL)-4-[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Modulating Pathways: Affecting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-[(E)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1,3-oxazol-5(4H)-one
- 2-(4-Nitrophenyl)-4-[(E)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1,3-oxazol-5(4H)-one
Uniqueness
- Functional Groups : The presence of both nitro and chloro groups in the compound provides unique reactivity and potential biological activity.
- Structural Features : The combination of benzofuran and oxazole rings contributes to its distinct chemical properties.
Properties
Molecular Formula |
C19H13ClN2O5 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H13ClN2O5/c1-10-6-13-7-11(2-5-17(13)26-10)8-15-19(23)27-18(21-15)12-3-4-14(20)16(9-12)22(24)25/h2-5,7-10H,6H2,1H3/b15-8+ |
InChI Key |
SDZFLIDBIVAPQZ-OVCLIPMQSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C/3\C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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